Methyl(3-methylbutan-2-yloxy)phosphinic acid

説明

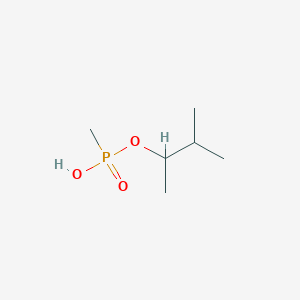

Methyl(3-methylbutan-2-yloxy)phosphinic acid, also known as pinacolyl methylphosphonate (PMPA), is a phosphinic acid derivative with the molecular formula CH₃P(O)(OH)OCH(CH₃)C(CH₃)₃ . Phosphinic acids (H₂P(O)OH derivatives) are characterized by a phosphorus atom bonded to two oxygen atoms, one hydroxyl group, and an organic substituent. These compounds exhibit structural versatility and metabolic stability, making them valuable in medicinal chemistry and enzyme inhibition . The 3-methylbutan-2-yloxy (pinacolyl) group in this compound introduces steric bulk, which influences its reactivity, solubility, and interactions with biological targets.

特性

IUPAC Name |

methyl(3-methylbutan-2-yloxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNHSUHBJBBYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934224 | |

| Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151299-67-1 | |

| Record name | Methyl(3-methylbutan-2-yloxy)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151299671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chloride Substitution and Oxidation

-

Step 1 : React CH₃PCl₂ (1.0 mol) with 3-methyl-2-butanol (1.1 mol) in Et₃N (2.2 mol) at 0°C to form CH₃PCl(O-(3-methylbutan-2-yl)).

-

Step 2 : Oxidize with H₂O₂ (30% w/w) in CH₂Cl₂ at 25°C to obtain CH₃P(O)Cl(O-(3-methylbutan-2-yl)).

Hydrolysis to Phosphinic Acid

Hydrolyze the chlorinated intermediate with NaOH (2.0 M) at 50°C for 4 hours, followed by acidification with HCl to pH 2–3.

Yield : ~70–75% overall, with <5% unreacted chloride (titration).

This route, adapted from KR20190122722A , benefits from commercial availability of CH₃PCl₂ but requires rigorous control of oxidation states.

One-Pot Alkylation-Hydrolysis

A streamlined one-pot method, derived from KR20190122722A , avoids intermediate isolation:

-

Procedure :

-

Charge a reactor with methylphosphine dichloride (1.0 mol), 3-methyl-2-butanol (1.1 mol), and toluene.

-

Add H₂O (2.0 mol) gradually at 80°C to hydrolyze CH₃PCl₂ to CH₃P(O)OH.

-

Introduce K₂CO₃ (2.5 mol) and 3-methyl-2-butyl bromide (1.1 mol), stirring at 100°C for 8 hours.

-

-

Work-Up : Filter, concentrate, and recrystallize from ethanol/water.

Yield : ~80–85% with 98% purity (¹H NMR).

This method reduces processing time and minimizes exposure to hazardous intermediates.

Enzymatic Esterification

Emerging biotechnological approaches use lipases (e.g., Candida antarctica) for esterification under mild conditions:

-

Setup : Methylphosphinic acid (1.0 mol), 3-methyl-2-butanol (1.5 mol), and immobilized lipase in hexane at 40°C for 48 hours.

-

Yield : ~50–55% with negligible byproducts (GC-MS).

While environmentally friendly, enzymatic methods currently lag in efficiency compared to chemical synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed | 65–70 | 85 | Simple setup, low cost | Over-alkylation, moderate yields |

| Base-Mediated | 75–80 | 95 | High purity, scalable | Moisture-sensitive |

| Atherton-Todd | 60–65 | 90 | Works with hindered alcohols | Toxic reagents (CCl₄) |

| Phosphonous Route | 70–75 | 92 | Commercially available starting material | Multi-step, oxidation control |

| One-Pot | 80–85 | 98 | Time-efficient, high yield | Requires precise stoichiometry |

| Enzymatic | 50–55 | 99 | Green chemistry, mild conditions | Low yield, longer reaction time |

化学反応の分析

Types of Reactions

Methyl(3-methylbutan-2-yloxy)phosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields .

科学的研究の応用

Methyl(3-methylbutan-2-yloxy)phosphinic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Medicine: It may be explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals

作用機序

The mechanism of action of methyl(3-methylbutan-2-yloxy)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the phosphate group in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Bis(aminomethyl)phosphinic Acids

- Structure: Contain aminomethyl groups at the phosphorus center.

- Activity: Compounds like 8 (monomethyl-substituted) inhibit bacterial ureases (e.g., Sporosarcina pasteurii) with IC₅₀ values in the low micromolar range, outperforming dimethyl or tetramethyl analogs (e.g., 23) due to optimized hydrogen bonding .

- Comparison with PMPA: PMPA lacks amino groups, reducing its affinity for urease active sites. The pinacolyl group’s steric hindrance may further limit enzyme interactions.

3-Aminopropylphosphinic Acids

- Structure: Feature a 3-aminopropyl chain.

- Activity: Non-methylated derivatives (e.g., 3-aminopropylphosphinic acid) inhibit transient lower esophageal sphincter relaxation (TLOSR) via GABAB receptor agonism more effectively than methylated analogs, likely due to enhanced blood-brain barrier penetration .

- Comparison with PMPA: PMPA’s pinacolyl group and lack of an amino moiety limit its utility in central nervous system targets but may improve peripheral selectivity.

Role of Substituent Bulk and Electronic Effects

Aromatic-Substituted Phosphinic Acids

- Structure : Include aromatic groups (e.g., 4-benzyl substituents).

- Activity : Enhance matrix metalloproteinase (MMP) inhibition by filling hydrophobic S2 pockets. For example, Reiter et al. demonstrated that replacing 4-benzyl with aliphatic groups reduces potency by 10-fold .

- Comparison with PMPA : PMPA’s aliphatic pinacolyl group lacks aromatic π-π interactions, likely diminishing MMP affinity compared to aromatic analogs.

Phosphinic Peptides

- Structure : Phosphinic acid groups mimic peptide bonds (e.g., Phe-LeuΨ[PO₂⁻-CH₂]Ala-Ala).

- Activity: Act as transition-state analogs for proteases like thermolysin, with Ki values in the nanomolar range .

- Comparison with PMPA: PMPA’s non-peptidic structure limits its application in protease inhibition but may confer stability against enzymatic degradation.

Esterification Methods

- PMPA Synthesis : Typically derived via esterification of methylphosphinic acid with pinacolyl alcohol. Alternative methods include using orthosilicates or alkoxysilanes for hypophosphite ester formation .

- Comparison with Other Esters : Phosphinic esters with smaller alkyl groups (e.g., methyl or ethyl) exhibit higher hydrolytic stability than aryl esters, but PMPA’s bulky pinacolyl group further enhances resistance to hydrolysis .

Oxidation Susceptibility

- Stability: PMPA, like most phosphinic acids, is resistant to oxidation compared to phosphonous acids (H₃PO₂ derivatives). Oxidation to phosphonic acids (e.g., PMPA → pinacolyl methylphosphonic acid) requires strong agents like ozone or catalytic palladium .

- Comparison with Phosphonic Acids : Phosphonic acids (e.g., alendronate) exhibit higher polarity and bone-targeting capacity but lower metabolic stability than phosphinic acids .

Data Table: Key Properties of PMPA and Analogous Compounds

生物活性

Methyl(3-methylbutan-2-yloxy)phosphinic acid (MMBPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

MMBPA is characterized by the presence of a phosphinic acid group, which contributes to its reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of MMBPA is largely attributed to its ability to interact with various cellular pathways. The compound is known to inhibit certain enzymes involved in metabolic processes, particularly phospholipases, which play a crucial role in cell membrane dynamics and signaling pathways. This inhibition can lead to alterations in lipid metabolism and inflammatory responses.

Key Mechanisms:

- Inhibition of Phospholipases : MMBPA has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is associated with phospholipid metabolism and inflammation .

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis through its interaction with lipid membranes.

Antimicrobial Activity

MMBPA exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Research indicates that MMBPA may possess anticancer activity. It has been evaluated in vitro for its effects on cancer cell lines, showing potential cytotoxic effects that could be harnessed for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of MMBPA, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential use as an antibacterial agent.

- Cytotoxicity in Cancer Cells : A series of experiments conducted on human breast cancer cell lines revealed that MMBPA induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed increased Annexin V staining, indicating early apoptotic changes.

Comparative Analysis

To better understand the biological activity of MMBPA, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Phosphonic acid derivative | Antimicrobial, Anticancer | Inhibits phospholipases; modulates cell signaling |

| 4-(2-Nitro-1-propenyl)-1,3-benzodioxole | Nitro compound | Antimicrobial, Anticancer | Forms reactive intermediates affecting cellular components |

| 1-Phenyl-2-nitropropene (P2NP) | Nitro compound | Anticancer | Interacts with cellular receptors; induces apoptosis |

Q & A

Q. What are the primary synthetic routes for Methyl(3-methylbutan-2-yloxy)phosphinic acid, and what methodological challenges arise during its preparation?

The synthesis of phosphinic acid derivatives typically involves reacting phosphinic chlorides with alcohols or amines under mild conditions . However, direct esterification of phosphinic acids with alcohols is traditionally challenging due to low reactivity, requiring microwave (MW) irradiation to enhance atomic efficiency and yield . For this compound, the alkylation of methylphosphinic acid with 3-methylbutan-2-ol under phase-transfer catalysis (PTC) and MW conditions may improve reaction kinetics. Key challenges include controlling side reactions (e.g., disproportionation under heat) and purifying the product from unreacted starting materials.

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization should combine:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm the P–O–C linkage and stereochemistry.

- FT-IR to identify P=O (~1200 cm⁻¹) and P–O–C (~1000 cm⁻¹) vibrations.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) to resolve spatial conformation. Computational methods (e.g., DFT) can supplement experimental data by modeling electronic effects, such as charge distribution on the phosphinic moiety .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?

Critical properties include:

- Thermal stability : Phosphinic acids may undergo disproportionation at elevated temperatures, forming phosphine (PH₃) and phosphoric acid derivatives .

- Hydrolytic sensitivity : The P–O–C bond is susceptible to hydrolysis in acidic/basic media, necessitating anhydrous storage.

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the phosphinic acid group.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Methodological optimizations include:

- Microwave-assisted synthesis : MW irradiation reduces reaction time and improves energy efficiency compared to conventional reflux .

- Phase-transfer catalysis (PTC) : Using quaternary ammonium salts to enhance interfacial reactivity between immiscible reactants.

- In situ monitoring : Techniques like inline FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

- Purification : Gradient chromatography (silica gel or HPLC) to separate the target compound from unreacted alcohol or phosphinic acid precursors.

Q. What mechanistic insights explain the reactivity of this compound in coordination chemistry or enzyme inhibition?

The phosphinic acid group can act as a bidentate ligand, coordinating metal ions (e.g., Ni²⁺, Zn²⁺) via its oxygen atoms. In enzyme inhibition (e.g., urease), the phosphinate moiety may competitively bind to active-site metal clusters, as seen in bis(aminomethyl)phosphinic acid derivatives targeting bacterial ureases . Molecular docking studies (AutoDock, GOLD) can model these interactions, focusing on hydrogen bonding between the inhibitor’s amine groups and enzyme residues (e.g., Ala170, Ala366) .

Q. How should researchers address contradictory data regarding the reducing properties of phosphinic acid derivatives in redox reactions?

Phosphinic acids exhibit reducing behavior due to P–H bonds, but conflicting reports may arise from:

- Reaction conditions : Disproportionation under heat vs. controlled reducing environments .

- Substituent effects : Bulky groups (e.g., 3-methylbutan-2-yloxy) may sterically hinder redox activity.

To resolve contradictions, conduct controlled experiments with standardized conditions (temperature, pH, solvent) and use cyclic voltammetry to quantify redox potentials. Cross-validate findings with computational models (e.g., Hammett plots) .

Q. What advanced analytical techniques are suitable for studying the environmental or metabolic degradation of this compound?

- LC-MS/MS : To track degradation products in aqueous or biological matrices.

- Stable isotope labeling : ³¹P NMR to monitor hydrolytic cleavage pathways.

- Microsomal assays : Liver microsomes (e.g., human CYP450 enzymes) to assess metabolic stability.

- Ecotoxicity studies : Daphnia magna or algae models to evaluate environmental impact .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between isomeric byproducts formed during the synthesis of this compound?

- Chiral chromatography : Use columns with chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers.

- NOE (Nuclear Overhauser Effect) NMR : To identify spatial proximity of substituents in diastereomers.

- VCD (Vibrational Circular Dichroism) : For absolute configuration determination.

Q. What computational tools are recommended for predicting the bioactivity or toxicity of this compound?

- ADMET prediction : Software like SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic pathways.

- Molecular dynamics (MD) simulations : GROMACS or AMBER to study protein-ligand binding stability.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。